3-Nitro-4-oxo-4-phenylbutanoic acid

Description

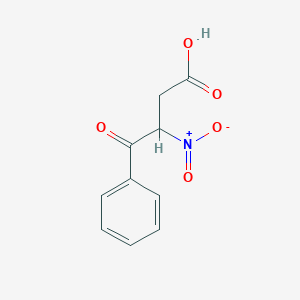

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

3-nitro-4-oxo-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H9NO5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |

InChI Key |

MRFFNCZZAPDDGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 4 Oxo 4 Phenylbutanoic Acid

Strategies for Regioselective Functionalization at the C-3 Position

Achieving regioselective functionalization at the C-3 position of the 4-oxo-4-phenylbutanoic acid framework is the cornerstone of synthesizing the target molecule. This requires overcoming the challenge of directing the reaction to a specific carbon atom within a molecule that possesses multiple reactive sites. Various strategies, including electrophilic, nucleophilic, and radical approaches, can be theoretically employed.

Electrophilic Nitration Approaches

Direct electrophilic nitration at the C-3 position of 4-oxo-4-phenylbutanoic acid is challenging. Standard nitrating agents like nitric acid and sulfuric acid are typically used for electrophilic aromatic substitution and would likely nitrate (B79036) the phenyl ring rather than the aliphatic chain. solubilityofthings.comyoutube.com The C-3 position is not inherently electron-rich enough for a direct attack by an electrophile like the nitronium ion (NO₂⁺).

However, electrophilic nitration can be achieved on an enol or enolate derivative of the keto-acid. The formation of an enol intermediate is a key step in many α-substitution reactions of carbonyl compounds. acs.org By converting the ketone to its corresponding enol acetate (B1210297) or enol ether, the C-3 position becomes part of a double bond, increasing its nucleophilicity and making it susceptible to attack by a mild nitrating agent. acs.org Another approach involves generating an enolate with a base, which can then react with an electrophilic nitrogen source.

α-Nitro ketones are valuable synthetic intermediates, and their preparation often involves the C-acylation of nitroalkanes or the oxidation of α-nitro alcohols. organic-chemistry.orgwikipedia.orgnih.gov The synthesis of α-nitro ketones can be accomplished by reacting primary nitroalkanes with acylating agents like N-acylbenzotriazoles. organic-chemistry.orgnih.gov

Nucleophilic Additions and Condensations at the C-3 Position

Nucleophilic addition, particularly the Michael 1,4-addition (or conjugate addition), represents a highly effective strategy for forming the C-C bond and introducing the nitro group precursor. masterorganicchemistry.com This approach would involve reacting a Michael acceptor, such as an α,β-unsaturated keto-acid or its ester derivative, with a nucleophilic nitroalkane, like nitromethane (B149229).

A plausible synthetic route starts with benzoyl-acrylic acid (4-oxo-4-phenyl-2-butenoic acid) or its ester. The conjugate addition of the nitromethane anion (generated by a base) to the β-carbon of the unsaturated system directly installs the nitro group at the desired C-3 position. This method is widely used for creating γ-nitro carbonyl compounds. masterorganicchemistry.commdpi.com The reaction of nitromethane with vinyl phenyl ketone has also been reported to yield addition products. cdnsciencepub.com

| Strategy | Description | Key Intermediates | Advantages | Challenges |

| Electrophilic Nitration | Nitration of an enol or enolate derivative of the precursor. | Enol ether, Enol acetate, Enolate. | Utilizes common nitrating agents. | Risk of side reactions (e.g., aromatic nitration), harsh conditions may be required. |

| Nucleophilic Addition | Michael addition of a nitroalkane anion to an α,β-unsaturated keto-acid/ester. | α,β-unsaturated ketone (e.g., benzoylacrylic acid). | High regioselectivity, mild reaction conditions. | Requires synthesis of the unsaturated precursor. |

| Radical Reaction | C-H functionalization at the α-position to the ketone via a radical intermediate. | α-keto radical. | Direct functionalization of the C-H bond. | Lack of selectivity, potential for over-reaction, requires specific radical initiators. |

Radical Reactions for C-N Bond Formation

The direct functionalization of a C(sp³)–H bond using radical chemistry is a modern and powerful tool in organic synthesis. rsc.org In principle, a radical could be generated at the α-position (C-3) of the ketone in 4-oxo-4-phenylbutanoic acid. This α-keto radical could then be trapped by a nitrogen-based radical species to form the required C-N bond.

Nitrogen-centered radicals are potent intermediates for guiding position-selective C(sp³)–H functionalization. nih.gov However, these reactions often require specific directing groups and catalysts (e.g., copper-based) and can be difficult to control, especially in molecules with multiple susceptible C-H bonds. nih.govrsc.org While methods exist for the radical α-functionalization of ketones, achieving selective nitration at the C-3 position of the specified substrate via a radical pathway would likely require significant methodological development. rsc.org

Multi-Step Synthesis from Precursors (e.g., Friedel-Crafts Acylations for the 4-oxo-4-phenylbutanoic acid backbone)

The most common and well-established method for synthesizing the core structure, 4-oxo-4-phenylbutanoic acid, is the Friedel-Crafts acylation. vedantu.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.comstackexchange.comstackexchange.com

The mechanism proceeds in several steps:

Activation: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic.

Electrophilic Attack: The electron-rich benzene ring attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral intermediate. This step temporarily disrupts the aromaticity of the benzene ring. stackexchange.com

Ring Opening & Rearomatization: The anhydride ring opens up, and the aromaticity of the benzene ring is restored through deprotonation.

Work-up: An aqueous work-up liberates the final product, 4-oxo-4-phenylbutanoic acid, from the aluminum salt complex.

This method is highly efficient for producing the required keto-acid precursor on a large scale.

| Step | Reaction | Reagents | Purpose |

| 1 | Friedel-Crafts Acylation | Benzene, Succinic Anhydride, AlCl₃ | Forms the 4-oxo-4-phenylbutanoic acid backbone. vedantu.com |

| 2 | Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS), Radical Initiator | Introduces a bromine atom at the C-3 position, creating a precursor for substitution. |

| 3 | Nucleophilic Substitution | Sodium Nitrite (NaNO₂) | Replaces the bromine atom with a nitro group. |

| 4 | Alternative to Step 2/3: Michael Addition | Base, Nitromethane | Requires an unsaturated precursor (benzoyl-acrylic acid) to directly install the nitro group at C-3. masterorganicchemistry.com |

Functional Group Interconversions Leading to the Nitro Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.comslideshare.net This approach can be used to introduce the nitro group at the C-3 position by first installing a different, more easily introduced group, and then converting it into the nitro group.

A common interconversion involves the oxidation of an amino group to a nitro group. researchgate.netmdpi.com A synthetic pathway could therefore involve:

Synthesis of 3-amino-4-oxo-4-phenylbutanoic acid. This could potentially be achieved through methods like the Mannich reaction or amination of an α-halo ketone. organic-chemistry.orgorganic-chemistry.org

Oxidation of the resulting β-amino ketone to the target β-nitro ketone. Various oxidizing agents, such as peroxyacids, are known to convert primary amines into nitro compounds. researchgate.netmdpi.com

Another FGI route could start from a 3-hydroxy derivative. The Henry reaction, which combines a nitroalkane with an aldehyde or ketone, produces β-nitro alcohols. wikipedia.org The subsequent oxidation of the secondary alcohol functionality yields an α-nitro ketone. wikipedia.orgnih.gov This two-step sequence—Henry reaction followed by oxidation—is a classic method for preparing α-nitro ketones. nih.gov

| Precursor Functional Group at C-3 | Reagents for Conversion to Nitro Group | Reaction Type |

| Amine (-NH₂) | Trifluoroperacetic acid, Sodium perborate (B1237305) researchgate.netmdpi.com | Oxidation |

| Halide (-Br, -Cl) | Sodium Nitrite (NaNO₂), Silver Nitrite (AgNO₂) | Nucleophilic Substitution |

| Hydroxyl (-OH) | N/A (Requires oxidation of the corresponding β-nitro alcohol from a Henry reaction) nih.gov | Oxidation (of precursor) |

Asymmetric Synthetic Routes to Enantiomerically Pure 3-Nitro-4-oxo-4-phenylbutanoic Acid

Producing an enantiomerically pure version of this compound, which has a stereocenter at the C-3 position, requires asymmetric synthesis. Organocatalysis has emerged as a powerful tool for such transformations, particularly for asymmetric conjugate additions. nih.govlookchem.com

The most promising strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor. mdpi.comnih.gov For this specific target, the reaction would likely be the addition of nitromethane to a derivative of 4-oxo-4-phenyl-2-butenoic acid, catalyzed by a chiral organocatalyst.

Chiral bifunctional catalysts, such as those derived from amino acids (e.g., proline) or diamines (e.g., 1,2-diphenylethylenediamine) combined with a thiourea (B124793) or squaramide motif, are highly effective. mdpi.commdpi.comsnnu.edu.cn These catalysts work through a dual-activation mechanism:

The amine part of the catalyst can activate the carbonyl compound (if applicable). nih.gov

The hydrogen-bonding moiety (thiourea) activates the nitroalkene electrophile, holding it in a specific orientation. mdpi.commdpi.com

This controlled orientation ensures that the nucleophile attacks one face of the double bond preferentially, leading to a high degree of enantioselectivity. rsc.org A variety of organocatalysts have been successfully used for the asymmetric addition of nucleophiles to nitroolefins, yielding products with high enantiomeric excess (ee). acs.orgacs.orgacs.orgnih.gov The resulting γ-nitro carbonyl adduct can then be hydrolyzed to the desired carboxylic acid, if an ester was used as the starting material.

| Catalyst Type | Chiral Scaffold | Activating Groups | Typical ee (%) |

| Bifunctional Thiourea | (R,R)-1,2-Diphenylethylenediamine (DPEN) mdpi.com | Primary Amine, Thiourea | 76-99% |

| Bifunctional Amine | tert-Leucine derivative nih.govacs.org | Diamine | 96-99% |

| Prolinamide Derivative | L-Proline mdpi.comnih.gov | Amide | Good to excellent |

| Axially Chiral Catalyst | Axially chiral styrene (B11656) snnu.edu.cn | Squaramide, Pyrrole | >90% |

Preparation of Isotopic Analogs for Mechanistic Investigations (e.g., ¹³C-Labeled this compound)

The use of isotopically labeled compounds is a powerful tool in chemistry to trace the fate of atoms and fragments through reaction pathways, thereby providing deep insights into reaction mechanisms. researchgate.net For a molecule like this compound, introducing a stable isotope such as Carbon-13 (¹³C) at specific positions in the molecule would allow researchers to follow the carbon skeleton during chemical transformations.

While specific literature detailing the synthesis of ¹³C-labeled this compound is not presently available, general strategies for isotopic labeling can be considered. These typically involve two main approaches:

Introducing the ¹³C-label in a late-stage synthetic step: In some cases, it might be more feasible to introduce the isotopic label towards the end of the synthesis. This approach can be more efficient in terms of conserving the expensive labeled atom.

Hypothetical Synthetic Approach for ¹³C-Labeling

A hypothetical route to synthesize a ¹³C-labeled version of this compound could involve a modification of the standard Friedel-Crafts acylation. For example, if ¹³C-labeled succinic anhydride were available, its reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride would theoretically yield 4-oxo-4-phenylbutanoic acid with a ¹³C label in the carboxyl group or the adjacent methylene (B1212753) group, depending on the labeling pattern of the anhydride. mdpi.com Subsequent nitration of this labeled intermediate would then produce the desired ¹³C-labeled this compound.

Table of Potential ¹³C-Labeled Precursors and Their Application

| Labeled Precursor | Potential Labeled Position in Final Product | General Synthetic Approach |

| Benzene-¹³C₆ | Phenyl ring | Friedel-Crafts acylation with succinic anhydride |

| Succinic anhydride-1,4-¹³C₂ | C1 and C4 | Friedel-Crafts acylation with benzene |

| Succinic anhydride-2,3-¹³C₂ | C2 and C3 | Friedel-Crafts acylation with benzene |

Importance in Mechanistic Studies

Once synthesized, these ¹³C-labeled analogs would be invaluable for studying the mechanisms of reactions involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between the ¹³C isotope and the more abundant ¹²C. researchgate.net This allows for the precise tracking of bond formations and cleavages, identification of intermediates, and elucidation of rearrangement processes. For instance, in a degradation or transformation reaction, the position of the ¹³C label in the products would reveal the specific pathway the carbon backbone followed. Such studies are fundamental to understanding the chemical reactivity and potential applications of the compound. researchgate.netnih.gov

Reaction Kinetics and Mechanistic Studies of 3 Nitro 4 Oxo 4 Phenylbutanoic Acid

General Principles of Reactivity in β-Keto Carboxylic Acids with Nitro Substitution

The reactivity of β-keto carboxylic acids is characterized by two primary features: the acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups) and the propensity for decarboxylation upon heating. masterorganicchemistry.com The presence of a ketone at the β-position facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to a ketone. masterorganicchemistry.comyoutube.com

The introduction of a nitro group at the C3 (α) position, as in 3-Nitro-4-oxo-4-phenylbutanoic acid, is expected to significantly enhance these inherent reactivities. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its powerful inductive (-I) and resonance (-M) effects dramatically increase the acidity of the proton at C3. This heightened acidity makes the formation of the corresponding enolate or enol intermediate much more favorable and faster compared to the non-nitrated analogue. This enhanced rate of enolization is a critical factor, as the enol form is often the key reactive intermediate in oxidation reactions. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

Enolization Kinetics and Equilibrium in Various Solvent Systems

Enolization is a pivotal step in the reaction mechanisms of β-keto acids, including the oxidation of 4-oxo-4-phenylbutanoic acid. orientjchem.orgderpharmachemica.com The rate of reaction is often dependent on the rate of enolization, which is influenced by solvent polarity and the presence of acid or base catalysts.

Influence of Solvent Polarity and Dielectric Constant on Enolization Rates

Table 1: Effect of Solvent Composition on the Oxidation Rate of 4-Oxo-4-phenylbutanoic Acid

| Oxidant | Acetic Acid : Water (% v/v) | Dielectric Constant (D) | Rate Constant (k) |

| N-Bromoanisamide | 30 : 70 | 55.4 | Value not provided |

| N-Bromoanisamide | 40 : 60 | 48.3 | Value not provided |

| N-Bromoanisamide | 50 : 50 | 41.2 | Value not provided |

| N-Bromoanisamide | 60 : 40 | 34.0 | Value not provided |

| Benzimidazolium Fluorochromate | 30 : 70 | 55.4 | Value not provided |

| Benzimidazolium Fluorochromate | 40 : 60 | 48.3 | Value not provided |

| Benzimidazolium Fluorochromate | 50 : 50 | 41.2 | Value not provided |

| Benzimidazolium Fluorochromate | 60 : 40 | 34.0 | Value not provided |

| Note: While the sources state a rate increase with decreasing dielectric constant, specific rate constant values for each solvent composition were not provided in the abstracts. |

A linear plot of the logarithm of the rate constant (log k) versus the reciprocal of the dielectric constant (1/D) is often observed, which is indicative of an ion-dipole or dipole-dipole interaction in the rate-determining step. derpharmachemica.com

pH Dependence and Specific Acid-Base Catalysis of Enolization

The enolization of keto acids is subject to both specific acid and specific base catalysis. Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid demonstrate a first-order dependence on the concentration of hydrogen ions [H+]. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.come-journals.in This acid catalysis facilitates the protonation of the carbonyl oxygen, which weakens the C=O π-bond and promotes the formation of the enol. orientjchem.orgderpharmachemica.com The rate of enolization can be independently determined through bromination experiments, which, for 4-oxo-4-phenylbutanoic acid, also show a first-order dependence on both the substrate and [H+] but a zero-order dependence on bromine. orientjchem.orgderpharmachemica.com This confirms that the acid-catalyzed enolization is the rate-determining step in its bromination and, by extension, a crucial step in its oxidation. orientjchem.orgderpharmachemica.com

Given the pronounced acidity of the C3 proton in this compound, its enolization would be expected to be highly facile, even under mildly acidic conditions.

Oxidative Transformations and Decarboxylation Pathways

The oxidation of 4-oxo-4-phenylbutanoic acid typically leads to the cleavage of the bond between C3 and C4, resulting in decarboxylation and the formation of benzoic acid as the primary organic product. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com This process is an oxidative decarboxylation, where the oxidant attacks the enol form of the molecule.

Kinetic Studies of Oxidation with Diverse Oxidants (e.g., Cr(VI) reagents, Halogenating Agents)

The kinetics of the oxidation of 4-oxo-4-phenylbutanoic acid have been investigated using various oxidants. With Cr(VI) reagents like Tripropylammonium (B8586437) fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC), as well as with N-halogenating agents like N-bromoanisamide (NBAS), the reaction consistently exhibits first-order kinetics with respect to the oxidant, the substrate (the keto acid), and the hydrogen ion concentration. scholarsresearchlibrary.comorientjchem.orge-journals.in

The general mechanism involves the rate-limiting formation of the enol, which is then rapidly attacked by the oxidant. For instance, in the oxidation by NBAS, the proposed mechanism involves the attack of a protonated form of the oxidant (H₂O⁺Br) on the enol. e-journals.in Similarly, with Cr(VI) reagents, a protonated form of the chromate (B82759) species is thought to be the active oxidant. orientjchem.org

Table 2: Kinetic Data for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Oxidant | Order w.r.t. Substrate | Order w.r.t. Oxidant | Order w.r.t. [H+] |

| N-Bromoanisamide (NBAS) | 1 | 1 | 1 |

| Benzimidazolium Fluorochromate (BIFC) | 1 | 1 | 1 |

| Tripropylammonium Fluorochromate (TriPAFC) | 1 | 1 | 1 |

| Data compiled from kinetic studies reported in the literature. scholarsresearchlibrary.comorientjchem.orge-journals.in |

Stoichiometric Analyses of Oxidation Reactions

The established reaction is: C₆H₅COCH₂CH₂COOH + [Oxidant] → C₆H₅COOH + other products

This 1:1 stoichiometry supports a mechanism where the oxidant facilitates the cleavage and decarboxylation without being consumed in multiple steps for a single molecule of the substrate. orientjchem.org It is expected that this compound would follow a similar stoichiometric relationship in its oxidative decarboxylation reactions.

Elucidation of Reaction Mechanisms (e.g., Electron Transfer Pathways, Enol-Mediated Oxidations)

The oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, has been shown to proceed through an enol-mediated mechanism. Kinetic studies on its oxidation by various oxidants, such as tripropylammonium fluorochromate (TriPAFC) and N-bromoanisamide (NBAS), reveal that the reaction is first order with respect to the substrate, the oxidant, and H+ ions. derpharmachemica.come-journals.in The acid catalysis is attributed to both the protonation of the oxidant and the enolization of the keto-acid. derpharmachemica.comorientjchem.org The rate of enolization, as determined by bromination experiments, is found to be greater than the rate of oxidation, suggesting that enolization is a rapid pre-equilibrium step. orientjchem.org

The proposed mechanism involves the formation of a protonated oxidant species, which then attacks the enol form of the 4-oxo-4-phenylbutanoic acid. e-journals.inorientjchem.org This is supported by the observation that the reaction rate increases with a decrease in the dielectric constant of the medium, which favors the formation of the protonated oxidant and the enol form. derpharmachemica.comorientjchem.org The absence of polymerization of acrylonitrile (B1666552) indicates that the reaction does not proceed via a free-radical pathway. e-journals.inorientjchem.org The oxidation ultimately leads to the formation of benzoic acid. derpharmachemica.comscholarsresearchlibrary.com

Interactive Data Table: Effect of Reactant Concentration on the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| [Oxidant] (mol dm⁻³) | [Substrate] (mol dm⁻³) | [H⁺] (mol dm⁻³) | k_obs (s⁻¹) |

| 0.6 x 10⁻³ | 1.2 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 1.2 x 10⁻² | 0.1 | Varies |

| 2.6 x 10⁻³ | 1.2 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 1.2 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 2.0 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 2.8 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 1.2 x 10⁻² | 0.1 | Varies |

| 1.2 x 10⁻³ | 1.2 x 10⁻² | 0.2 | Varies |

| 1.2 x 10⁻³ | 1.2 x 10⁻² | 0.42 | Varies |

Note: Specific k_obs values are dependent on the specific oxidant and reaction conditions as reported in the cited literature. derpharmachemica.come-journals.inorientjchem.orgscholarsresearchlibrary.com

Catalytic Effects and Ligand Influence on Oxidation Processes

The oxidation of 4-oxo-4-phenylbutanoic acid can be significantly influenced by the presence of catalysts and ligands. Studies have shown that picolinic acid and 1,10-phenanthroline (B135089) can act as catalysts in the oxidation of this substrate by Cr(VI) reagents like tripropylammonium fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC). derpharmachemica.comscholarsresearchlibrary.com The catalytic activity is attributed to the ability of these chelating agents to form a complex with the Cr(VI) species. derpharmachemica.com This complex then reacts with the substrate to form a ternary complex, which facilitates the oxidation process. derpharmachemica.com

The reaction kinetics in the presence of these catalysts remain first order with respect to the oxidant, substrate, and H+ ions. derpharmachemica.comscholarsresearchlibrary.com The addition of anisamide, a product of the oxidation using N-bromoanisamide (NBAS), has been observed to retard the reaction rate, suggesting product inhibition. e-journals.in This indicates that the anisamide may be in equilibrium with the reactants, and its presence shifts the equilibrium away from the formation of the active oxidizing species. e-journals.in

Reductive Transformations and Hydrogenation Chemistry

While specific studies on the reductive transformations of this compound are not extensively detailed, related research provides insights into potential pathways. The hydrogenation of nitroarenes is a common transformation, and bimetallic nanoparticles, such as copper/nickel, have shown high catalytic activity for the hydrogenation of related nitro compounds. rsc.org

Asymmetric Hydrogenation of the Ketone or Potential Unsaturated Derivatives

The asymmetric hydrogenation of related α-keto acids and unsaturated derivatives has been successfully achieved. For instance, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using a Ru catalyst with the chiral ligand SunPhos yields 2-hydroxy-4-arylbutanoic acids with high enantioselectivity (85.4-91.8% ee). nih.gov Applying similar conditions to the hydrogenation of 2-oxo-4-phenylbutanoic acid resulted in even better enantioselectivity (91.8% ee). nih.gov Furthermore, the asymmetric hydrogenation of heavily hindered tetrasubstituted cyclic olefins, which are precursors to important pharmaceutical compounds, has been accomplished using Ir–P^N complex catalysts, with reactivity being significantly enhanced by Brønsted or Lewis acids. rsc.org These findings suggest that the ketone group in this compound could be a target for asymmetric hydrogenation to produce chiral hydroxy acids.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of 4-oxo-4-phenylbutanoic acid and its derivatives is influenced by the electronic nature of substituents on the phenyl ring.

Hammett Correlations and Reaction Constant (ρ) Analysis for Remote Substituents

In the oxidation of para-substituted 4-oxo-4-phenylbutanoic acids by tripropylammonium fluorochromate, a Hammett correlation is observed. researchgate.net The order of reactivity for various para-substituents is: p-OCH₃ > p-OC₂H₅ > p-CH₃ > p-H > p-Cl > p-Br > p-COCH₃. researchgate.net This trend indicates that electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This suggests the development of a positive charge in the transition state. researchgate.net A linear correlation between the logarithm of the rate constants and the Hammett substituent constants (σ) would allow for the determination of the reaction constant (ρ), providing a quantitative measure of the sensitivity of the reaction to substituent effects. libretexts.org

Interactive Data Table: Order of Reactivity for para-Substituted 4-Oxo-4-phenylbutanoic Acids

| Substituent | Reactivity |

| p-OCH₃ | Highest |

| p-OC₂H₅ | ↓ |

| p-CH₃ | ↓ |

| p-H | ↓ |

| p-Cl | ↓ |

| p-Br | ↓ |

| p-COCH₃ | Lowest |

This table illustrates the qualitative trend in reactivity based on the electronic nature of the para-substituent. researchgate.net

Analysis of the Direct Effect of the Nitro Group at C-3 on Reactivity

The presence of a nitro group at the C-3 position is expected to have a significant impact on the reactivity of 4-oxo-4-phenylbutanoic acid. The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. learncbse.in This electron-withdrawing nature would decrease the electron density at the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack. learncbse.in

Thermodynamic and Kinetic Activation Parameters

The thermodynamic and kinetic activation parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), are crucial for elucidating the mechanism of a chemical reaction. These parameters are typically determined by studying the reaction rate at different temperatures and applying the Eyring equation.

In a study investigating the oxidation of various substituted 4-oxo-4-phenylbutanoic acids, including the 3-nitro derivative, by imidazolium (B1220033) fluorochromate in the presence of a catalyst, the activation parameters were calculated. The reactions were conducted in a 50% acetic acid-50% water medium. The rates were measured at five different temperatures to determine the thermodynamic parameters.

For the series of substituted compounds, it was observed that electron-withdrawing substituents, such as the nitro group, retard the reaction rate compared to electron-releasing substituents. The order of reactivity was found to be p-CH₃O > p-CH₃ > p-C₆H₅ > H > p-Cl > p-Br > m-NO₂. indianchemicalsociety.com This trend suggests the development of a positive charge in the transition state, which is destabilized by the electron-withdrawing nitro group.

The activation parameters for the oxidation of substituted 4-oxo-4-phenylbutanoic acids by imidazolium fluorochromate are presented in the table below.

Table 1: Activation Parameters for the Oxidation of Substituted 4-Oxo-4-phenylbutanoic Acids

| Substituent | ΔH# (kJ mol⁻¹) | -ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) at 308 K |

|---|---|---|---|

| p-CH₃O | 55.3 | 89.1 | 82.7 |

| p-CH₃ | 59.2 | 77.5 | 83.0 |

| p-C₆H₅ | 60.3 | 74.2 | 83.1 |

| H | 62.5 | 68.3 | 83.5 |

| p-Cl | 63.1 | 66.8 | 83.7 |

| p-Br | 64.9 | 61.3 | 83.8 |

The data reveals that the enthalpy of activation (ΔH#) is highest for the 3-nitro substituted acid, indicating a higher energy barrier for the reaction to occur. Conversely, the entropy of activation (ΔS#) is the least negative for the m-NO₂ derivative, suggesting a less ordered transition state compared to the other substituted compounds in the series. indianchemicalsociety.com Despite the variations in enthalpy and entropy of activation, the Gibbs free energy of activation (ΔG#) remains relatively constant across the series, pointing towards a common reaction mechanism. indianchemicalsociety.com

An isokinetic relationship suggests that a series of reactions with structurally similar reactants proceed through a similar mechanism. This relationship can be verified by a linear correlation between the enthalpy (ΔH#) and entropy (ΔS#) of activation. In the study of the oxidation of substituted 4-oxo-4-phenylbutanoic acids, a plot of ΔH# versus ΔS# yielded a straight line with a correlation coefficient of 0.99. indianchemicalsociety.com

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation of 3-Nitro-4-oxo-4-phenylbutanoic Acid

A foundational step in understanding any molecule is the detailed characterization of its three-dimensional structure and conformational landscape. For this compound, this would involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory).

Researchers would typically perform geometry optimizations to locate the lowest energy conformers of the molecule. This process involves calculating the potential energy surface of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The results would reveal the most stable spatial arrangement of the atoms. For this compound, key conformational variables would include the rotation around the C-C bonds of the butanoic acid chain and the orientation of the nitro-substituted phenyl group.

A comprehensive study would generate a table of optimized geometrical parameters for the most stable conformer, such as the one hypothetically presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1-C2 | 1.54 Å |

| C2-C3 | 1.52 Å | |

| C3-N1 | 1.47 Å | |

| C4=O1 | 1.21 Å | |

| C-NO₂ | 1.45 Å | |

| Bond Angle | C1-C2-C3 | 112° |

| C2-C3-C4 | 110° | |

| O1-C4-C(phenyl) | 120° | |

| Dihedral Angle | C1-C2-C3-C4 | 65° |

Such data, when available, would provide a precise and fundamental description of the molecule's structure.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Understanding the chemical reactivity of this compound requires the modeling of its potential reaction pathways. This is particularly important for key transformations such as its synthesis, degradation, or participation in further chemical reactions. Computational methods allow for the mapping of the potential energy surface connecting reactants, transition states, and products.

For instance, the synthesis of this compound likely involves the nitration of 4-oxo-4-phenylbutanoic acid or a Friedel-Crafts acylation involving a nitrated benzene (B151609) derivative. Computational modeling could elucidate the mechanisms of these reactions, identifying the transition state structures and calculating the activation energies. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

A key output of such a study would be a table of calculated activation energies for the critical steps in a proposed reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for a Key Transformation of this compound (Note: This data is illustrative and not based on actual calculations.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nitration of Phenyl Ring | TS₁ | 15.2 |

| Enolization | TS₂ | 20.5 |

| C-C Bond Cleavage | TS₃ | 35.1 |

These values would offer a quantitative measure of the kinetic feasibility of different reaction pathways.

Solvation Models and Solvent Effects on Reactivity and Equilibria

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, both implicit (continuum models like PCM) and explicit (including individual solvent molecules), are used to simulate the effect of a solvent on the structure, stability, and reactivity of this compound.

These models can predict how the polarity of the solvent affects conformational equilibria and the rates of chemical reactions. For a molecule with polar functional groups like the carboxylic acid, ketone, and nitro group, solvent effects are expected to be significant. For example, the acidity of the carboxylic acid group (pKa) would be highly dependent on the solvent.

A computational study on solvent effects would typically generate data on the relative energies of different conformers or the activation energies of reactions in various solvents.

Table 3: Hypothetical Solvent Effects on the Relative Energy of a Conformer of this compound (Note: This data is illustrative and not based on actual calculations.)

| Solvent | Dielectric Constant | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Toluene | 2.4 | -1.2 |

| Acetone | 20.7 | -3.5 |

| Water | 78.4 | -5.8 |

This information would be critical for predicting and controlling the behavior of the compound in solution.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

An in-depth analysis of the electronic structure of this compound provides fundamental insights into its reactivity. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack.

A detailed computational study would provide values for these electronic descriptors.

Table 4: Hypothetical Electronic Structure Descriptors for this compound (Note: This data is illustrative and not based on actual calculations.)

| Descriptor | Calculated Value (Illustrative) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

These descriptors would be instrumental in predicting the chemical behavior and designing new reactions involving this compound.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Advanced Spectroscopic Methods (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Nitro-4-oxo-4-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR experiments are required for complete assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons, directly attach protons to their corresponding carbons, and map long-range (2-3 bond) correlations between protons and carbons, respectively. This would confirm the precise placement of the nitro group on the phenyl ring and the arrangement of the butanoic acid chain. In studies of related isotopically labeled compounds, such as U-¹³C-4-phenylbutanoic acid, ¹³C NMR spectra reveal complex splitting patterns (e.g., ddd, doublet of doublet of doublets) that provide intricate details about carbon-carbon couplings. rsc.org

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉NO₅), HRMS would be used to confirm this composition by matching the observed mass to the calculated exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatography is essential for verifying the purity of this compound, separating it from potential isomers, and monitoring the progress of its synthesis or subsequent reactions.

Purity Assessment and Isomer Separation: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and separating isomers. A reverse-phase C18 column is commonly used for such aromatic carboxylic acids. For instance, a method developed for separating isomers of nitrophthalic acid utilized a C18 column with a mobile phase consisting of a methanol and aqueous acetic acid solution, with detection at 254 nm. google.com A similar system could effectively separate this compound from its 2-nitro and 4-nitro isomers, as the difference in polarity imparted by the nitro group's position would lead to distinct retention times.

Reaction Monitoring: The progress of reactions involving keto-acids can be monitored using various techniques. Thin-Layer Chromatography (TLC) offers a rapid, qualitative method to track the consumption of reactants and the appearance of products. nih.gov For quantitative kinetic studies, UV-Vis spectrophotometry is often employed. In the oxidation of the related 4-Oxo-4-phenylbutanoic acid, the reaction rate was monitored by measuring the decrease in absorbance of an oxidizing agent at a specific wavelength (e.g., 364 nm) over time. orientjchem.org This allows for the determination of reaction order and rate constants. orientjchem.orgresearchgate.net

Table 1: Representative HPLC Conditions for Isomer Separation This table is based on a method for separating related nitro-aromatic acids and is illustrative of a potential approach. google.com

| Parameter | Value |

| Chromatographic Column | Kromasil C18, 5 µm, 150x4.6mm |

| Mobile Phase | Methanol : Acetic Acid (0.1mol/L, pH 2.89) (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Applications of Isotopic Labeling in Tracing Reaction Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. By strategically replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with its heavier, stable isotope (e.g., ¹³C, ²H, ¹⁸O), the labeled positions can be tracked in the products using NMR or mass spectrometry.

In a study on the synthesis of U-¹³C-tetralone from U-¹³C-4-phenylbutanoic acid, the precursor U-¹³C-4-Oxo-4-phenylbutanoic acid was synthesized using ¹³C-labeled benzene (B151609) and succinic acid. rsc.org The analysis of the ¹³C NMR spectrum of the resulting U-¹³C-4-phenylbutanoic acid showed characteristic coupling patterns (e.g., a triplet for C3H2 at 26.6 ppm with a J-coupling of 34.6 Hz) that would be absent in the unlabeled compound. rsc.org This confirms that the carbon skeleton remains intact during the reduction of the oxo group. rsc.org Should this compound be used in a subsequent reaction, labeling specific carbons in the butanoic acid chain or within the phenyl ring would allow researchers to unambiguously determine bond-forming and bond-breaking steps.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and three-dimensional arrangement in the solid state.

Table 2: Representative Single-Crystal X-ray Diffraction Data Data presented is for the structural analog 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.105 (9) |

| b (Å) | 8.485 (8) |

| c (Å) | 31.37 (3) |

| Volume (ų) | 2690 (4) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 296 |

Applications and Synthetic Utility in Contemporary Organic Chemistry

Precursor in the Synthesis of Diverse Organic Molecules with Complex Architectures

The strategic placement of a nitro group beta to a ketone and gamma to a carboxylic acid in 3-Nitro-4-oxo-4-phenylbutanoic acid provides a rich platform for the construction of complex molecular frameworks. The nitro group can serve as a versatile handle for a variety of transformations, including reduction to an amine, which opens up pathways to a wide array of nitrogen-containing heterocycles. Furthermore, the ketone and carboxylic acid functionalities can be readily manipulated to build intricate carbon skeletons.

Research has demonstrated that related 4-oxo-4-phenylbutanoic acid derivatives are valuable starting materials in the synthesis of various heterocyclic systems. researchgate.net For instance, the core structure can be utilized in condensation reactions to form pyridazinones and other related heterocycles. The presence of the nitro group in this compound is anticipated to modulate the reactivity of the molecule and allow for the introduction of nitrogen into the final structures in a controlled manner, leading to novel scaffolds that may possess interesting biological activities.

The general synthetic utility of related keto-acids is further highlighted by their use in the Friedel-Crafts reaction for their own synthesis, reacting succinic anhydride (B1165640) with benzene (B151609). mdpi.comderpharmachemica.com This fundamental reaction underscores the reactivity of the phenyl group and the potential for further functionalization.

Role in the Chiral Synthesis of Nonproteinogenic Amino Acids and Other Biologically Relevant Scaffolds

Nonproteinogenic amino acids, which are not among the 20 common protein-building amino acids, are of significant interest in medicinal chemistry and drug discovery due to their ability to introduce unique conformational constraints and metabolic stability to peptides. The structure of this compound makes it an attractive starting material for the asymmetric synthesis of such valuable compounds.

The reduction of the nitro group to an amine and the ketone to a hydroxyl group, followed by stereoselective transformations, can lead to the synthesis of chiral amino acids with multiple stereocenters. For example, enzymatic transamination has been successfully employed for the asymmetric synthesis of nonproteinogenic amino acids from related keto acids. researchgate.net This biocatalytic approach offers high enantiomeric purity, a crucial aspect for the biological activity of the target molecules. The synthesis of chiral spin-labeled amino acids has also been reported from related starting materials, highlighting the potential for creating sophisticated molecular probes. nih.gov

The synthesis of nonproteinogenic amino acids to probe lantibiotic biosynthesis has been described, showcasing the importance of these unique building blocks in understanding complex biological processes. nih.gov The derivatization of the this compound core could provide access to a new family of nonproteinogenic amino acids with potential applications in probing enzyme mechanisms or as components of therapeutic peptides.

Utilization in Catalytic Systems as a Ligand or Reagent

While the direct use of this compound as a ligand or reagent in catalytic systems is not extensively documented, its functional groups suggest potential applications. The carboxylic acid moiety can coordinate to metal centers, making it a candidate for the development of novel metal-based catalysts. The presence of the nitro and keto groups could influence the electronic properties and steric environment of such a catalyst, potentially leading to unique reactivity and selectivity.

In a related context, the oxidation of 4-oxo-4-phenylbutanoic acid has been studied in the presence of a picolinic acid catalyst, demonstrating the role of additives in modulating the reactivity of this class of compounds. derpharmachemica.com This suggests that derivatives of this compound could be explored as ancillary ligands in oxidation or other catalytic transformations. The ability of related oxo-acids to form complexes with chromium (VI) has been investigated, indicating a potential for these compounds to interact with and influence the behavior of transition metal catalysts. derpharmachemica.com

Derivatization to Explore Novel Chemical Entities and Synthetic Transformations

The derivatization of this compound opens up a vast chemical space for the exploration of new chemical entities and synthetic transformations. The reactivity of each functional group can be harnessed to create a library of derivatives with diverse properties.

For example, the carboxylic acid can be converted into esters, amides, or acid chlorides, providing a gateway to a wide range of other functional groups. The ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to introduce further complexity. The nitro group can be reduced to an amine, as previously mentioned, or participate in nitro-aldol (Henry) reactions to form new carbon-carbon bonds.

The synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones has been reported from related nitro-aromatic starting materials, illustrating how the nitro functionality can be a key element in the construction of complex heterocyclic systems. researchgate.net Furthermore, the exploration of derivatives of 4-phenyl-4-oxo-butanoic acid has led to the discovery of inhibitors of kynurenine (B1673888) 3-hydroxylase, an important enzyme in the tryptophan degradation pathway. nih.gov This highlights the potential of derivatives of this compound to yield biologically active molecules.

The following table showcases some of the potential derivatives and their synthetic utility:

| Derivative Class | Potential Synthetic Transformation | Resulting Functional Group / Scaffold |

| Esters | Fischer Esterification | -COOR |

| Amides | Amidation with amines | -CONR₂ |

| Acid Chlorides | Reaction with thionyl chloride | -COCl |

| Alcohols | Reduction of ketone | Secondary alcohol |

| Amines | Reduction of nitro group | Primary amine |

| Heterocycles | Condensation reactions | Pyridazinones, etc. |

The systematic exploration of these and other derivatization strategies will undoubtedly lead to the discovery of new compounds with unique properties and applications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-4-oxo-4-phenylbutanoic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nitro-substitution reactions on phenylbutanoic acid derivatives. For example, nitration of 4-oxo-4-phenylbutanoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields the nitro derivative. Purification via recrystallization in ethanol/water mixtures improves purity. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via -NMR (e.g., characteristic ketone proton at δ 2.8–3.2 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing acidity of the α-hydrogen (pKa ~3.5–4.0). Stability studies in buffered solutions (pH 2–12) show decomposition at pH >10 due to nucleophilic attack on the nitro group. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to identify breakdown products like 4-oxo-4-phenylbutanoic acid .

Q. What analytical techniques are critical for characterizing crystalline forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the spatial arrangement of the nitro and ketone groups. Differential Scanning Calorimetry (DSC) identifies polymorphs (melting point ~150–160°C with ΔH fusion ~120 J/g). Pair with powder XRD to confirm batch consistency .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported reactivity of the nitro group during nucleophilic substitution?

- Methodological Answer : Conflicting data on nitro group reactivity (e.g., resistance vs. participation in SNAr reactions) may arise from solvent polarity effects. Conduct kinetic assays in DMSO vs. THF, tracking reaction rates with amines or thiols via -NMR (if fluorinated analogs are used). Computational DFT modeling (e.g., Gaussian 16) identifies transition-state barriers, clarifying steric vs. electronic influences .

Q. What strategies mitigate discrepancies in biological activity data across cell-based assays?

- Methodological Answer : Inconsistent IC₅₀ values (e.g., in enzyme inhibition studies) may stem from compound aggregation or solvent (DMSO) concentration variations. Pre-filter solutions (0.2 μm) and standardize DMSO content (<1%). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics, complementing enzymatic assays .

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic attacks to the meta position of the phenyl ring. Validate predictions by synthesizing derivatives (e.g., bromination at predicted sites) and characterizing via -NMR coupling constants .

Q. What experimental designs address contradictions in photodegradation pathways reported for this compound?

- Methodological Answer : Conflicting degradation mechanisms (radical vs. hydrolysis pathways) under UV light require controlled irradiation studies (λ = 254 nm) in inert vs. aqueous environments. Use ESR spectroscopy to detect radical intermediates (e.g., nitro anion radicals) and HPLC-MS to track hydrolytic products. Compare quantum yields in aerobic vs. anaerobic conditions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.